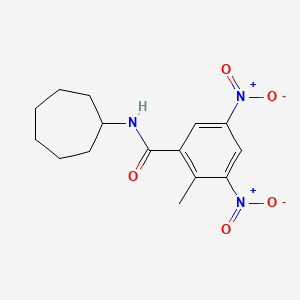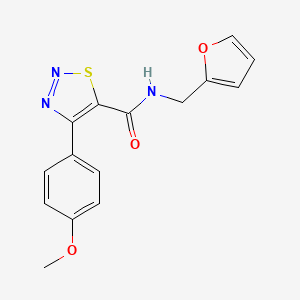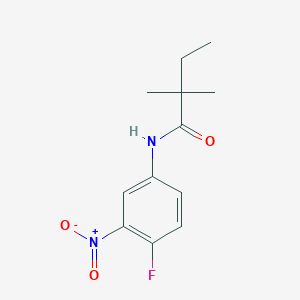![molecular formula C18H18ClN3O4S B11020299 (2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B11020299.png)
(2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methanone is a complex organic molecule featuring a thiazole ring, a benzodioxin moiety, and a piperazine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach is to start with the thiazole ring formation, followed by the introduction of the chloro and methyl groups. The benzodioxin moiety is then synthesized separately and coupled with the thiazole derivative. Finally, the piperazine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzodioxin moiety, converting it to an alcohol.
Substitution: The chloro group in the thiazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chloro group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. It may act as an enzyme inhibitor or receptor modulator, providing a basis for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring may interact with enzymes or receptors, inhibiting their activity or modulating their function. The benzodioxin moiety can enhance the compound’s binding affinity and specificity, while the piperazine ring may improve its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
(2-Chloro-1,3-thiazol-5-yl)methyl derivatives: These compounds share the thiazole ring and chloro group but differ in the substituents attached to the ring.
Benzodioxin derivatives: Compounds with the benzodioxin moiety but different functional groups or ring systems.
Piperazine derivatives: Molecules containing the piperazine ring with various substituents.
Uniqueness
The uniqueness of (2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methanone lies in its combination of three distinct pharmacophores: the thiazole ring, benzodioxin moiety, and piperazine ring
Propiedades
Fórmula molecular |
C18H18ClN3O4S |
|---|---|
Peso molecular |
407.9 g/mol |
Nombre IUPAC |
[4-(2-chloro-5-methyl-1,3-thiazole-4-carbonyl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone |
InChI |
InChI=1S/C18H18ClN3O4S/c1-11-15(20-18(19)27-11)17(24)22-8-6-21(7-9-22)16(23)14-10-25-12-4-2-3-5-13(12)26-14/h2-5,14H,6-10H2,1H3 |
Clave InChI |
YLCNGJIYRILIMR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(S1)Cl)C(=O)N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S)-1-[4-(propan-2-yl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B11020226.png)
![N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]glycylglycine](/img/structure/B11020232.png)
![N-[2-(2-fluorobiphenyl-4-yl)propanoyl]-L-alanine](/img/structure/B11020233.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B11020234.png)
![1,3-dimethyl-7-[2-oxo-2-(piperidin-1-yl)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11020243.png)
![(2S)-4-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]pentanoic acid](/img/structure/B11020247.png)
![3,4-dihydroquinolin-1(2H)-yl[4-(dimethylamino)phenyl]methanone](/img/structure/B11020250.png)

![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11020269.png)

![4-butyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11020298.png)
![Ethyl 4-phenyl-2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B11020300.png)

